cis-Benzyl 4-guanidinocyclohexanecarboxylate
Overview
Description
cis-Benzyl 4-guanidinocyclohexanecarboxylate: is a synthetic compound with the molecular formula C15H21N3O2 and a molecular weight of 275.35 g/mol. This compound is a cyclic guanidine derivative that has garnered attention in various scientific research fields due to its potential therapeutic and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-Benzyl 4-guanidinocyclohexanecarboxylate typically involves the reaction of benzylamine with 4-guanidinocyclohexanecarboxylic acid under specific conditions. The reaction is often carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions usually include a solvent like dichloromethane (DCM) and a base such as triethylamine (TEA) to neutralize the by-products.
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis on a larger scale would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions: cis-Benzyl 4-guanidinocyclohexanecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to reduce any double bonds or functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the guanidine group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: H2, Pd/C, mild temperatures.
Substitution: Nucleophiles like amines, thiols, or alcohols, often in the presence of a base.
Major Products Formed:
Oxidation: Oxidized derivatives of the cyclohexane ring.
Reduction: Reduced forms of the compound with hydrogenated functional groups.
Substitution: Substituted derivatives with different functional groups replacing the guanidine moiety.
Scientific Research Applications
cis-Benzyl 4-guanidinocyclohexanecarboxylate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of cis-Benzyl 4-guanidinocyclohexanecarboxylate involves its interaction with specific molecular targets and pathways. The guanidine group is known to interact with various enzymes and receptors, potentially inhibiting or activating them. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways.
Comparison with Similar Compounds
trans-Benzyl 4-guanidinocyclohexanecarboxylate: A stereoisomer with different spatial arrangement of atoms.
Benzylguanidine derivatives: Compounds with similar guanidine groups but different substituents on the benzyl ring.
Cyclohexanecarboxylate derivatives: Compounds with similar cyclohexane rings but different functional groups.
Uniqueness: cis-Benzyl 4-guanidinocyclohexanecarboxylate is unique due to its specific cis-configuration, which can influence its reactivity and interaction with biological targets. This configuration can result in different biological activities and chemical properties compared to its trans-isomer and other similar compounds.
Properties
IUPAC Name |
benzyl 4-(diaminomethylideneamino)cyclohexane-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O2/c16-15(17)18-13-8-6-12(7-9-13)14(19)20-10-11-4-2-1-3-5-11/h1-5,12-13H,6-10H2,(H4,16,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWVACYSUMHWFLP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C(=O)OCC2=CC=CC=C2)N=C(N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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